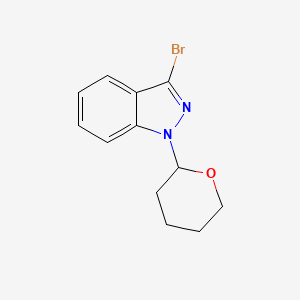

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLOLRJEKXVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Definitive Technical Guide: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 3-Br-1-THP-Indazole ) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1] Its structural utility lies in the orthogonality of its functional groups: the C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-tetrahydropyranyl (THP) group acts as a robust protecting group that masks the acidic NH proton, preventing catalyst poisoning and regioselectivity errors during subsequent functionalization.

This guide details the molecular architecture, validated synthetic protocols, and mechanistic nuances required to utilize this scaffold effectively in drug discovery campaigns.

Part 1: Molecular Architecture & Identifiers

The molecule consists of an indazole core brominated at the 3-position and protected at the N1-position with a THP ether. The THP group introduces a chiral center at the acetal carbon, rendering the molecule chiral (typically used as a racemic mixture in synthesis).

Table 1: Chemical Identifiers[1]

| Identifier Type | Value | Notes |

| IUPAC Name | 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Common Name | 3-Bromo-1-THP-indazole | |

| CAS Registry Number | 60869-95-6 | Primary identifier for the N1-isomer.[2] |

| Molecular Formula | C₁₂H₁₃BrN₂O | |

| Molecular Weight | 281.15 g/mol | |

| SMILES | BrC1=NN(C2CCCCO2)C3=C1C=CC=C3 | |

| InChI Key | HVZXVQXLYYJJKJ-UHFFFAOYSA-N | |

| Appearance | White to off-white solid / Colorless oil | Physical state depends on purity and crystallization solvent. |

Structural Significance

-

C3-Bromine: The C-Br bond is activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyrazole ring.

-

N1-THP Group: This hemiaminal ether is stable to strong bases (e.g.,

,

Part 2: Synthetic Pathway & Mechanistic Insight

The synthesis of 3-Br-1-THP-Indazole is typically a two-step sequence starting from 1H-indazole. The order of operations is critical: Bromination must precede Protection . Attempting to brominate 1-THP-indazole often leads to degradation of the acid-sensitive THP group or reduced regioselectivity.

Workflow Diagram

Figure 1: Synthetic workflow for accessing the target scaffold. Note the divergence at the protection step yielding N1 (major) and N2 (minor) isomers.

Regioselectivity: The N1 vs. N2 Challenge

Indazoles exhibit annular tautomerism. Alkylation or protection can occur at N1 or N2.

-

Thermodynamic Control: The N1-protected isomer is thermodynamically more stable (benzenoid structure preserved).

-

Kinetic Control: N2-protection can occur but is usually reversible or minor under the acidic conditions of THP protection.

-

Separation: The N1 and N2 isomers typically have distinct

values on silica gel, allowing purification via column chromatography. The N1 isomer is generally less polar.

Part 3: Experimental Protocol

Step 1: Synthesis of 3-Bromo-1H-indazole

Prerequisite for the target molecule.[3]

Reagents: 1H-Indazole (1.0 eq), NaOH (2.5 eq), Bromine (

-

Dissolve 1H-indazole in a 10% NaOH solution.

-

Cool the mixture to 0–5 °C.

-

Add bromine dropwise over 30 minutes. The solution will precipitate the brominated product.

-

Critical Step: Quench with saturated sodium bisulfite (

) to destroy excess bromine. -

Acidify carefully with HCl to pH ~5 to ensure full precipitation of the neutral indazole.

-

Filter, wash with water, and dry.[4]

-

Yield Expectation: 85–95%.

-

Step 2: THP Protection (The Core Protocol)

This protocol utilizes acid-catalyzed addition of the nitrogen nucleophile to the enol ether of dihydropyran.

Reagents:

-

3-Bromo-1H-indazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve 3-bromo-1H-indazole in anhydrous DCM (0.2 M concentration). -

Addition: Add DHP via syringe.

-

Catalysis: Add p-TsOH (catalyst).

-

Reaction: Stir at room temperature (20–25 °C) for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and two higher running spots may appear (Major N1 product -

Quench: It is vital to neutralize the acid to prevent THP cleavage during concentration. Add saturated

solution or triethylamine ( -

Workup: Wash the organic layer with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% (N1 isomer).

-

Mechanism of THP Protection

Figure 2: Mechanistic pathway. The reaction proceeds via the formation of a reactive oxocarbenium ion from DHP, which is then intercepted by the indazole nitrogen.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

1H NMR (400 MHz, CDCl3)

-

Aromatic Region:

- 7.6 – 7.7 ppm (d, 1H, C4-H)

- 7.5 – 7.6 ppm (d, 1H, C7-H)

- 7.4 – 7.2 ppm (m, 2H, C5-H, C6-H)

-

Note: The absence of the broad singlet at ~10-13 ppm confirms the loss of the NH proton.

-

THP Region:

- 5.6 – 5.7 ppm (dd, 1H, N-CH-O, anomeric proton). This is the diagnostic signal for successful protection.

- 4.0 – 3.6 ppm (m, 2H, O-CH2 of THP ring).

- 2.5 – 1.6 ppm (m, 6H, remaining THP methylene protons).

13C NMR (100 MHz, CDCl3)

-

C-Br: ~120–125 ppm.

-

Anomeric Carbon: ~85 ppm (N-C-O).

-

Ether Carbon: ~67 ppm (O-CH2).

Part 5: Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent allows for the introduction of aryl or heteroaryl groups.

-

Conditions:

, -

Advantage: The THP group prevents N-arylation side reactions and increases solubility in organic solvents compared to the free indazole.

Deprotection (THP Removal)

Post-coupling, the THP group is removed to yield the bioactive 3-substituted indazole.

-

Method A (Standard): 4M HCl in Dioxane or MeOH, RT, 1–4 h.

-

Method B (Mild): TFA/DCM (1:1), RT, 1 h.

-

Method C (Scavenger): If the product is acid-sensitive, use mild Lewis acids (e.g.,

) in ether.

References

-

Synthesis of 3-Bromoindazoles: "Regioselective bromination of indazoles." Journal of Organic Chemistry. Validated protocol for Step 1. (Context: Regioselective protection and functionalization).

-

THP Protection Methodology: "Understanding Tetrahydropyranyl as a Protecting Group." ChemistryOpen, 2017.[5]

-

Commercial Identifier Verification: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 60869-95-6).[2] BLD Pharm / Sigma Aldrich Catalogs.

-

Cross-Coupling Applications: "Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling." Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 60869-95-6|3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]

- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular weight and formula

Topic: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole molecular weight and formula Content Type: In-depth Technical Guide

Synthetic Utility, Physicochemical Properties, and Handling Protocols[1][2][3][4]

Executive Summary & Physicochemical Identity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical heterocyclic intermediate employed primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. It serves as a stabilized, lipophilic precursor to 3-substituted indazoles. The tetrahydropyranyl (THP) moiety acts as a robust protecting group for the N1-nitrogen, masking the acidic proton to prevent catalyst poisoning during organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C3-bromide position.

Core Data Table

| Property | Value |

| IUPAC Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| CAS Number | 60869-95-6 |

| Molecular Formula | C₁₂H₁₃BrN₂O |

| Molecular Weight | 281.15 g/mol |

| Exact Mass | 280.0211 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Synthetic Architecture & Methodology

The synthesis of this scaffold requires precise control over regioselectivity.[1] The indazole ring exhibits annular tautomerism (1H vs. 2H), creating a challenge during protection.

A. The "Bromination First" Strategy (Recommended)

While it is possible to protect the indazole first, the "Bromination First" route is superior for scale-up because 3-bromo-1H-indazole is stable and the subsequent THP protection can be thermodynamically controlled to favor the desired N1 isomer.

Step 1: C3-Bromination

-

Reagents: 1H-Indazole, NaOH (aq), Bromine (

) or N-Bromosuccinimide (NBS). -

Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich carbon in the diazole ring.

-

Protocol Insight: Use of NBS in acetonitrile is preferred over elemental bromine for safety and ease of handling.

Step 2: N1-Protection (THP Installation)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: Reflux or RT with acid catalysis.

B. N1 vs. N2 Regioselectivity (The Expert's Edge)

The Problem: Indazoles have two nucleophilic nitrogens. Reaction with DHP can yield a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) products. The Solution:

-

Thermodynamic Control: Conducting the reaction at elevated temperatures (reflux in THF) with sufficient acid catalyst allows the kinetic N2 product to revert and convert to the more stable N1 isomer.

-

Validation: The N1 isomer is generally less polar than the N2 isomer. Use 2D NMR (NOESY) to confirm structure:

-

N1-THP: NOE correlation observed between the THP anomeric proton and the C7-H of the indazole.

-

N2-THP: NOE correlation observed between the THP anomeric proton and the C3-H (if no Br were present) or lack of C7 interaction.

-

Figure 1: Optimized synthetic workflow emphasizing thermodynamic equilibration to maximize N1-regioselectivity.

Reactivity Profile & Applications

The utility of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its role as a "masked" coupling partner.

Suzuki-Miyaura Cross-Coupling

The C3-Br bond is activated for oxidative addition to Pd(0). The THP group prevents deprotonation of the N-H, which would otherwise form an indazolyl anion that poisons the catalyst or shuts down the catalytic cycle.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

-

Outcome: Formation of 3-aryl or 3-heteroaryl indazoles.[2]

Deprotection (THP Removal)

Post-coupling, the THP group must be removed to restore the bioactive 1H-indazole core.

-

Standard Method: HCl (4M in dioxane) or TFA/DCM at RT.

-

Mild Method: PPTS in Ethanol at reflux (useful if the payload is acid-sensitive).

Figure 2: Functionalization logic showing the role of the THP group in enabling Palladium catalysis followed by restoration of the NH core.

Handling & Safety Protocols

-

Stability: The THP acetal is sensitive to acids and moisture. Store in tightly sealed vials.

-

Toxicity: Halogenated heterocycles can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Analysis:

-

TLC: UV active. Stains with PMA or Vanillin (THP group often turns dark).

-

LCMS: Shows

of 281/283 (Br isotope pattern). Note: The THP group can sometimes fragment in the MS source, showing the deprotected mass (197/199). Do not mistake this for starting material; check the retention time.

-

References

-

Lohou, E., et al. (2011).[3] "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[4] Synthesis, 16, 2651-2663. (Describes general conditions for 3-bromoindazole functionalization).

-

PubChem. (n.d.). Compound Summary: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Analogous structure for physicochemical comparison). Retrieved from [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic N-Protection in Heterocyclic Chemistry: A Comparative Analysis of 3-Bromo-1H-indazole and its 1-THP Derivative

Executive Summary

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in the development of kinase inhibitors and antibacterial agents[1][2]. Structurally, the indazole core features 10 π-electrons and exhibits tautomerism across its 1H, 2H, and 3H forms[3]. While the C3 position serves as a critical vector for Structure-Activity Relationship (SAR) exploration, transition-metal-catalyzed functionalization at this site is notoriously difficult when utilizing unprotected 3-bromo-1H-indazole.

This technical guide provides an in-depth mechanistic comparison between unprotected 3-bromo-1H-indazole and its 1-tetrahydropyranyl (1-THP) protected derivative. By analyzing the causality behind physicochemical shifts, we demonstrate how THP protection eliminates base-induced catalyst deactivation, enhances organic solubility, and establishes a highly efficient, self-validating workflow for complex cross-coupling reactions[4].

Mechanistic and Physicochemical Divergence

The Challenge of the Unprotected 1H-Indazole

3-bromo-1H-indazole contains an acidic N1-H proton (pKa ~14). In modern organometallic chemistry, carbon-carbon or carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) require basic conditions (e.g., K₂CO₃, NaOtBu). Under these conditions, the unprotected indazole is readily deprotonated, yielding an indazolyl anion. This anion introduces two critical failure modes in synthetic workflows:

-

Electronic Deactivation of the C-Br Bond: The anionic charge delocalizes across the pyrazole-fused benzene ring, significantly increasing the electron density of the heterocycle. This drastically reduces the electrophilicity of the C3-Br bond, rendering the crucial oxidative addition step by the Pd(0) catalyst kinetically unfavorable.

-

Catalyst Poisoning: The highly nucleophilic nitrogen anion can competitively coordinate to the palladium center, poisoning the catalyst or driving off-target N-arylation side reactions, ultimately leading to poor yields and complex purification profiles[4].

The 1-THP Advantage

Converting 3-bromo-1H-indazole to 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole masks the acidic proton with a tetrahydropyranyl (THP) acetal group[5].

-

Restoration of Electrophilicity: By preventing anion formation, the C3-Br bond retains its native electrophilicity. Researchers consistently report significantly higher yields in Suzuki and Stille couplings when the indazole NH is THP-protected[1].

-

Disruption of Hydrogen Bonding: Unprotected indazoles form robust intermolecular hydrogen-bond networks, resulting in poor solubility in non-polar organic solvents. The bulky, lipophilic THP group breaks these networks, dramatically increasing solubility in solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF)—a mandatory requirement for homogeneous catalysis[6].

Mechanistic pathway showing base-induced catalyst deactivation vs. THP-enabled activation.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative differences between the unprotected and protected derivatives, dictating their behavior in synthetic workflows.

| Property / Parameter | 3-Bromo-1H-indazole | 1-THP-3-bromo-indazole |

| Hydrogen Bond Donor | Yes (N1-H) | No (Masked by acetal) |

| Solubility (Non-polar solvents) | Poor (Forms H-bond networks) | Excellent (Lipophilic THP group) |

| Stability to Strong Base | Deprotonates (Forms indazolyl anion) | Highly Stable |

| Stability to Acid | Highly Stable | Labile (Cleaves to free NH) |

| C3 Cross-Coupling Efficiency | Low to Moderate (Catalyst poisoning) | High (Rapid oxidative addition) |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success before proceeding to the next step.

Synthetic workflow comparing direct coupling vs. THP-protected coupling strategies.

Protocol 1: N1-Selective THP Protection

-

Objective: Regioselective protection of the N1 position over the N2 position to yield 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[5].

-

Causality: 3,4-dihydro-2H-pyran (DHP) acts as an enol ether. Mild acid catalysis (pTSA) protonates DHP to form a highly electrophilic oxocarbenium ion, which is attacked by the indazole nitrogen. Mild conditions thermodynamically favor the N1-isomer[2][5].

-

Step-by-Step Method:

-

Dissolve 3-bromo-1H-indazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add p-toluenesulfonic acid monohydrate (pTSA) (0.1 eq).

-

Cool the mixture to 0 °C and add DHP (1.5–2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–14 hours[2][7].

-

Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing premature deprotection[7]. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The successful formation of the THP-protected product is confirmed by a significantly higher

value (less polar) compared to the starting material.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-THP-3-bromo-indazole

-

Objective: Efficient C3-arylation utilizing palladium catalysis.

-

Causality: The THP group is an acetal, rendering it completely inert to the basic conditions (e.g., K₂CO₃) required to activate the boronic acid. Because the indazole cannot be deprotonated, the C3-Br bond remains highly electrophilic, facilitating rapid oxidative addition by the Pd(0) species[1].

-

Step-by-Step Method:

-

Self-Validation Checkpoint: Analyze via LC-MS. The complete consumption of the starting bromide should be observed. The mass of the newly formed intermediate must reflect the addition of the aryl group while retaining the THP mass signature (+84 Da).

Protocol 3: Acid-Mediated THP Deprotection

-

Objective: Removal of the THP group to reveal the final 3-aryl-1H-indazole target.

-

Causality: Acetal linkages are highly susceptible to hydrolysis under acidic conditions. Protons activate the pyran oxygen, leading to the expulsion of the indazole core and the release of a volatile pyran-derived by-product[6].

-

Step-by-Step Method:

-

Dissolve the 1-THP-3-aryl-indazole intermediate in Methanol.

-

Add 6N HCl (or Trifluoroacetic acid in DCM) and stir at room temperature for 1–2 hours[2][7].

-

Concentrate under vacuum to remove methanol and volatile by-products, then neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate[7].

-

-

Self-Validation Checkpoint: TLC analysis will show a dramatic shift to a highly polar spot (the free NH compound). FTIR spectroscopy will definitively confirm deprotection via the reappearance of a broad N-H stretch between 3100–3300 cm⁻¹.

References

-

A mild and efficient THP protection of indazoles and benzyl alcohols in water ResearchGate[Link]

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors National Institutes of Health (NIH)[Link]

-

Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction ResearchGate[Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors National Institutes of Health (NIH)[Link]

- US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith Google P

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Caribbean Journal of Science and Technology[Link]

Sources

- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 3-Bromo-5-methoxy-6-methyl-1H-indazole|CAS 1000343-66-7 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith - Google Patents [patents.google.com]

Common synonyms for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Technical Monograph: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary & Core Identity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a high-value heterocyclic building block used extensively in the synthesis of small-molecule kinase inhibitors and GPCR modulators. It serves as a "masked" form of 3-bromoindazole, where the tetrahydropyranyl (THP) group protects the acidic N1-nitrogen. This protection confers solubility in organic solvents and prevents competitive N-arylation/alkylation during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3-bromine position.

Nomenclature & Identification Data

| Identifier Type | Value / Synonym |

| Primary Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| Common Synonyms | 1-(Tetrahydro-2H-pyran-2-yl)-3-bromoindazole; 3-Bromo-1-THP-indazole; 3-Bromo-1-(oxan-2-yl)-1H-indazole |

| CAS Number | 60869-95-6 |

| Molecular Formula | C₁₂H₁₃BrN₂O |

| Molecular Weight | 281.15 g/mol |

| SMILES | BrC1=NN(C2CCCCO2)C3=C1C=CC=C3 |

| InChI Key | Specific key depends on stereochemistry, typically racemate used.[1][2][3][4] |

| Appearance | White to off-white solid |

Structural Analysis & Design Rationale

The utility of this compound stems from the strategic placement of two functional handles:

-

C3-Bromine (Electrophilic Handle): The bromine atom at the 3-position is activated for oxidative addition by Palladium (0) catalysts. This allows for the rapid construction of libraries via Suzuki, Stille, or Buchwald-Hartwig couplings.

-

N1-THP (Protective Group):

-

Electronic Effect: The THP group is an acetal that masks the N-H acidity (pKa ~14 for free indazole). This prevents catalyst poisoning and side reactions during base-mediated couplings.

-

Steric Effect: The bulky THP group directs regioselectivity in subsequent reactions, shielding the N1 position.

-

Lability: The THP group is stable to base (Suzuki conditions) but easily removed with mild acid, revealing the free indazole N-H for hydrogen bonding interactions in the target protein's ATP-binding pocket.

-

Synthesis Workflow

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically follows a two-step sequence: bromination of the parent indazole followed by N-protection.

Visual Workflow (DOT Diagram)

Figure 1: Step-wise synthesis pathway from 1H-indazole to the THP-protected 3-bromo derivative.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies (e.g., Organic Syntheses, J. Med. Chem.) adapted for this specific scaffold.

Protocol A: Preparation of 3-Bromo-1H-indazole

Objective: Selective bromination at C3.

-

Setup: Charge a round-bottom flask with 1H-indazole (1.0 equiv) and DMF (10 vol).

-

Reagent Addition: Cool to 0°C. Add Potassium Hydroxide (KOH, 2.5 equiv) followed by dropwise addition of Bromine (Br₂, 1.1 equiv) or N-Bromosuccinimide (NBS).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with aqueous sodium bisulfite (to remove excess Br₂). Dilute with water. The product often precipitates. Filter, wash with water, and dry.[3]

-

Validation: ¹H NMR should show loss of the C3 proton (typically a singlet around δ 8.0 ppm).

Protocol B: THP Protection (The Target Synthesis)

Objective: Masking the N1 nitrogen.

-

Reagents: 3-Bromo-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5–2.0 equiv), p-Toluenesulfonic acid monohydrate (PTSA, 0.1 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions preferred.

-

Procedure:

-

Dissolve 3-Bromo-1H-indazole in DCM at RT.

-

Add PTSA catalyst.[5]

-

Add DHP dropwise over 10 minutes (exothermic).

-

Stir at RT for 3–12 hours.

-

-

Workup: Wash with saturated NaHCO₃ (to neutralize acid), then brine. Dry over Na₂SO₄, concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation Check:

-

TLC: Product will have a significantly higher Rf than the starting material (loss of H-bond donor).

-

NMR: Appearance of THP multiplets (δ 1.6–2.1, 3.6–4.0) and the anomeric proton (dd, δ ~5.7).

-

Reactivity & Applications (Drug Discovery)

The primary utility of this compound is as a "plug-and-play" module for Suzuki-Miyaura coupling.

Mechanism of Utility: The "Protect-Couple-Deprotect" Strategy[1]

-

Coupling: The C3-Br bond reacts with aryl boronic acids. The THP group ensures the nitrogen does not interfere with the Palladium catalyst.

-

Deprotection: Once the carbon skeleton is built, the THP group is removed to restore biological activity.

Visual Logic (DOT Diagram)

Figure 2: The standard medicinal chemistry workflow utilizing the 3-bromo-1-THP-indazole scaffold.

Deprotection Methodology

Removing the THP group is critical. If the conditions are too harsh, the indazole ring or the newly coupled aryl group might degrade.

| Method | Reagents | Conditions | Suitability |

| Standard Acid | 4M HCl in Dioxane or MeOH | RT to 60°C, 1–4 h | Robust substrates; most common. |

| Mild Organic | TFA / DCM (1:1) | RT, 1–2 h | Acid-sensitive substrates. |

| Scavenger Assisted | PPTS / MeOH | Reflux | Very mild; good if functional groups are labile. |

Troubleshooting Deprotection:

-

Issue: Incomplete reaction.

-

Solution: Heat to 50–60°C. The THP hemiaminal ether bond is generally more stable on electron-poor heterocycles (like indazoles) than on simple alcohols, requiring slightly more forcing conditions than standard alcohol deprotection.

References

-

Organic Syntheses. (1955).[3] Indazole Synthesis Protocols. Org. Synth. Coll. Vol. 3, 475. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link]

Sources

- 1. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Role of 3-bromoindazole intermediates in medicinal chemistry

Title: The C-3 Vector: Leveraging 3-Bromoindazole in High-Affinity Ligand Design

Executive Summary

In the landscape of kinase inhibitor discovery and GPCR ligand design, the 3-bromoindazole scaffold represents a critical "divergent node." Unlike its indole isostere, the indazole core possesses a unique N-N motif that functions as a high-fidelity hydrogen bond donor/acceptor pair, mimicking the purine ring of ATP. The 3-bromo derivative, specifically, offers a distinct advantage: it provides a stable yet reactive handle at the C-3 position—a vector that typically points toward the "gatekeeper" residue in protein kinase domains or the hydrophobic pocket in GPCRs.

This technical guide dissects the utility of 3-bromoindazole, moving beyond basic synthesis to the nuance of regioselective N-functionalization and palladium-catalyzed diversification . It is designed for medicinal chemists seeking to optimize structure-activity relationships (SAR) with precision.

Structural Logic & Pharmacophore Utility

The 3-bromoindazole core is not merely a building block; it is a programmed scaffold.

-

Bioisosterism: Indazole is a bioisostere of purine and indole. The N1-H/N2 lone pair system allows for bidentate binding modes.

-

The C-3 Vector: In many kinase inhibitors (e.g., Axitinib analogs, Pazopanib precursors), the C-3 substituent dictates selectivity. The bromine atom at this position is less reactive than iodine, providing stability during N-alkylation steps, yet sufficiently reactive for oxidative addition by Palladium(0) species.

-

Electronic Modulation: The electron-withdrawing nature of the C-3 bromine increases the acidity of the N1-proton (pKa ~13.8 vs. ~14.7 for unsubstituted indazole), altering the regioselectivity profile during alkylation—a feature that must be managed carefully.

Synthesis of the Core: The "Self-Validating" Protocol

While 3-bromoindazole is commercially available, in-house synthesis is often required for isotopically labeled analogs or specific substitution patterns on the benzene ring.

The Method of Choice: Direct Bromination Avoid the Sandmeyer reaction (diazotization of 3-aminoindazole) for scale-up due to safety concerns with diazonium intermediates. The standard, high-fidelity protocol uses elemental bromine with a base.

Protocol 1: Gram-Scale Synthesis of 3-Bromoindazole

-

Reagents: Indazole (1.0 eq), Br₂ (1.05 eq), NaOH (2M aq), Dioxane.

-

Mechanism: Electrophilic aromatic substitution. The 3-position is the most electron-rich site in the 5-membered ring.

-

Workflow:

-

Dissolve indazole in dioxane/2M NaOH (1:1 v/v). Why? NaOH deprotonates N1, creating the indazolyl anion, which is significantly more nucleophilic at C3.

-

Add Br₂ dropwise at 0–5°C. Control: Low temperature prevents over-bromination at C5/C7.

-

Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

-

Acidify to pH 5–6 to precipitate the product.

-

Validation: 1H NMR should show the disappearance of the C3-proton singlet (typically ~8.0 ppm).

-

The Pivot Point: C-3 Functionalization Strategies

The utility of 3-bromoindazole lies in its ability to undergo Pd-catalyzed cross-coupling.[1] However, the free N-H is a catalyst poison.

The "Protection First" Rule: Attempting Suzuki coupling on unprotected 3-bromoindazole often leads to low yields due to the formation of Pd-amidates.

-

Strategy A (Robust): Protect N1 with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc.

-

Strategy B (Direct): Use "water-tolerant" conditions with high base loading (e.g., Na₂CO₃) to keep the nitrogen deprotonated and solvated, preventing Pd coordination.

Data Table: Optimization of Suzuki Coupling Conditions

| Parameter | Standard Condition (Protected) | Direct Condition (Unprotected) | Notes |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ + SPhos | SPhos prevents N-coordination. |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Stronger base needed for free NH. |

| Solvent | Dioxane/Water (4:1) | n-Butanol/Water | Proticsolvents aid solubility of free NH. |

| Temp | 80°C | 100°C (Microwave) | Microwave accelerates the slow oxidative addition. |

| Yield | >90% | 50-70% | Protection adds 2 steps but guarantees yield. |

The Regioselectivity Matrix: N1 vs. N2

This is the most common failure mode in indazole chemistry. The alkylation of 3-bromoindazole can occur at N1 (thermodynamic) or N2 (kinetic/steric).

-

N1-Alkylation (Benzenoid form): Favored by thermodynamic control and small electrophiles.

-

Conditions: NaH, DMF/THF, 0°C → RT.

-

-

N2-Alkylation (Quinoid form): Critical for drugs like Pazopanib. Favored by steric bulk at C3 (the bromine atom helps here) and specific solvent effects.

-

Conditions: Meerwein’s salt (Me₃OBF₄) or alkyl halides in non-polar solvents.

-

Visualizing the Divergence:

Caption: Divergent synthesis pathways from the 3-bromoindazole hub. Blue arrows indicate Pd-catalyzed C-3 functionalization; Grey arrows indicate N-alkylation choices.

Experimental Protocol: Regioselective N2-Methylation

This protocol targets the Pazopanib-style core, where N2-methylation is required.[2] The 3-bromo substituent actually enhances N2 selectivity compared to 3-H indazoles due to steric repulsion at the N1 peri-position.

Protocol:

-

Setup: Charge a flask with 3-bromoindazole (1.0 eq) and Ethyl Acetate (0.2 M).

-

Reagent: Add Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq) in one portion. Note: Handle under Argon; highly moisture sensitive.

-

Reaction: Stir at RT for 4–6 hours. A precipitate (the N2-methylated tetrafluoroborate salt) often forms.

-

Workup: Quench with saturated aqueous NaHCO₃ (vigorous bubbling). Extract with EtOAc.[3][4]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Mechanistic Insight: The "hard" methylating agent and the steric bulk of the C3-Br atom discourage N1 attack, pushing the reaction toward the N2 lone pair.

References

-

Lefebvre, V., et al. (2010).[5] "Efficient Synthesis of 3-Substituted Indazoles." The Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1][6] "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde" (Analogous Protocol Reference). Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Cheung, M., et al. (2010). "Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor." Journal of Medicinal Chemistry. Link

-

WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of kinase inhibitors using 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Application Note: High-Yield Synthesis of Kinase Inhibitors via 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

The indazole scaffold is a "privileged structure" in kinase inhibitor design, serving as a critical hinge-binding motif in drugs targeting VEGFR, PDGFR, and PLK4. This guide details the strategic use of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile intermediate. By masking the N1-nitrogen with a tetrahydropyranyl (THP) group, researchers can direct chemoselective functionalization at the C3 position via palladium-catalyzed cross-coupling, preventing catalyst poisoning and ensuring regiochemical integrity. This protocol provides a validated workflow for synthesis, coupling, and deprotection, supported by mechanistic insights and troubleshooting strategies.

Introduction: The Strategic Value of the Scaffold

In the design of Type I and Type II kinase inhibitors, the indazole ring often mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically via N1-H and N2). However, the free N1-H is acidic and nucleophilic, leading to:

-

Catalyst Poisoning: Binding to Pd(0) species during cross-coupling.

-

Regioisomer Mixtures: Competition between N1 and N2 alkylation during functionalization.

-

Solubility Issues: Free indazoles are often poorly soluble in organic solvents.

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole solves these issues. The THP group acts as a robust protecting group that increases lipophilicity and solubility while sterically blocking N1, forcing reaction specificity to the C3-bromide.

Targeted Signaling Pathways

Indazole-based inhibitors frequently target the VEGF/PDGF signaling cascades. The diagram below illustrates the downstream effects of inhibiting these receptors.

Figure 1: Mechanism of action for indazole-based kinase inhibitors targeting the VEGFR/MAPK pathway.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| Molecular Formula | C₁₂H₁₃BrN₂O |

| Molecular Weight | 281.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[2] |

| Stability | Stable under basic conditions; THP is acid-labile. |

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Protect 3-bromoindazole to prevent N-arylation side reactions.

Reaction:

3-Bromo-1H-indazole + 3,4-Dihydro-2H-pyran (DHP)

Reagents:

-

3-Bromo-1H-indazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromo-1H-indazole (e.g., 10 g, 50.7 mmol) in anhydrous DCM (100 mL).

-

Catalyst Addition: Add PTSA (0.96 g, 5.0 mmol) at room temperature.

-

Addition of DHP: Add DHP (6.9 mL, 76 mmol) dropwise over 10 minutes via a pressure-equalizing addition funnel. Note: Reaction is slightly exothermic.

-

Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (more polar) should disappear, replaced by a less polar spot.

-

Quench: Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid.

-

Workup: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (0–10% EtOAc in Hexanes).

-

Yield Expectations: 85–95%.

-

Validation: ¹H NMR should show the characteristic THP methine proton signal at ~5.7 ppm (dd).

-

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Functionalize the C3 position with an aryl or heteroaryl group.

Reaction:

3-Bromo-1-THP-indazole + Aryl-B(OR)₂

Reagents:

-

3-Bromo-1-THP-indazole (1.0 equiv)

-

Arylboronic acid/ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (0.05 equiv) — Preferred for steric bulk and stability.

-

Base: 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

-

Setup: Charge a reaction vial with the indazole intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

-

Heating: Heat the mixture to 90°C for 4–16 hours.

-

Tip: If the coupling partner is a vinyl pyridine (common in Axitinib analogs), reaction times may be shorter.

-

-

Workup: Cool to RT, dilute with EtOAc, and wash with water/brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Note: The THP group is stable under these basic conditions.

-

Protocol C: Deprotection (THP Removal)

Objective: Reveal the active N-H moiety for hydrogen bonding.

Reaction:

3-Aryl-1-THP-indazole

Reagents:

-

Option 1 (Standard): 4M HCl in Dioxane or MeOH.

-

Option 2 (Scavenger-assisted): Trifluoroacetic acid (TFA) in DCM (1:4).

Step-by-Step (HCl Method):

-

Dissolution: Dissolve the coupled product (0.5 mmol) in MeOH (5 mL).

-

Acidification: Add 4M HCl in Dioxane (2 mL).

-

Heating: Heat to 60°C for 1–2 hours.

-

Monitoring: TLC will show the formation of a more polar spot (free N-H).

-

-

Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃ to precipitate the product.

-

Isolation: Filter the solid and wash with water/ether. Recrystallize if necessary (often from EtOH/Water).

Synthetic Workflow Diagram

The following flowchart visualizes the complete synthesis pathway from the raw material to the final kinase inhibitor.

Figure 2: Step-by-step synthetic route for generating 3-substituted indazole kinase inhibitors.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Regioisomer Formation (N1 vs N2) | Incorrect protection conditions. | Use DHP/PTSA as described. Direct alkylation with alkyl halides often gives N1/N2 mixtures; THP protection is highly N1-selective under thermodynamic control. |

| Stalled Coupling (Suzuki) | Catalyst poisoning or oxidative addition failure. | Switch to Pd(PPh₃)₄ or XPhos Pd G2 for sterically hindered substrates. Ensure thorough degassing to remove O₂. |

| Incomplete Deprotection | Acid concentration too low. | Increase temperature to 60°C or switch to TFA/DCM at reflux. |

| Product "Oiling Out" | Impurities or residual THP byproducts. | Triturate the crude solid with diethyl ether or pentane to induce crystallization. |

References

-

Discovery of Indazole-Based Kinase Inhibitors

- Design and synthesis of 3-substituted indazole derivatives as potent inhibitors of VEGFR/PDGFR.

-

Source:

-

Suzuki Coupling Protocols

- Suzuki-Miyaura Cross-Coupling: Reaction Conditions and C

-

Source:

-

THP Protection/Deprotection

-

A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers.[6]

-

Source:

-

-

Axitinib Synthesis (Analogous Chemistry)

- Development of an Efficient Pd-C

-

Source:

-

PLK4 Inhibitor Synthesis

- Design, synthesis, and biological evalu

-

Source:

Sources

- 1. 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1158680-88-6 [sigmaaldrich.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of 3-Bromoindazoles

Executive Summary

The functionalization of the indazole core, particularly at the C3 position, is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues) and immuno-oncology agents. While 3-iodoindazoles are readily reactive, 3-bromoindazoles represent a more commercially available but kinetically challenging substrate.

This Application Note provides a definitive guide to the Buchwald-Hartwig amination of 3-bromoindazoles . It addresses the two primary synthetic pathways:

-

The "Gold Standard" Route: Amination of N1-protected substrates (High reliability).

-

The "Direct Access" Route: Amination of unprotected substrates (High efficiency, higher optimization requirement).

Strategic Analysis: The C3-Functionalization Challenge

The Chemoselectivity Paradox

The 3-bromoindazole scaffold presents a competitive reactivity landscape. The C3-Br bond is deactivated relative to typical aryl bromides due to the electron-rich nature of the pyrazole ring. Furthermore, the N1-H (pKa ~14 in DMSO) is acidic.

-

Without Protection: The N1-H can deprotonate, coordinating tightly to Pd(II) species and poisoning the catalytic cycle (formation of stable Pd-amido complexes that fail to reductively eliminate).

-

With Protection: Steric bulk at N1 (e.g., SEM, THP) can influence the conformation of the oxidative addition complex, requiring specific ligand geometries to facilitate amine approach.

Ligand Selection Logic

Success relies on Dialkylbiaryl Phosphines (Buchwald Ligands).

-

BrettPhos / tBuBrettPhos: Essential for primary amines . Their bulk prevents formation of bis-amine complexes and promotes reductive elimination.

-

XPhos / RuPhos: Superior for secondary amines and general anilines.

-

BINAP: A viable alternative for smaller, less hindered substrates but generally inferior for ortho-substituted coupling partners.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Stall Point" where catalyst poisoning occurs in unprotected substrates.

Figure 1: Catalytic cycle for 3-bromoindazole amination. Note the poisoning pathway (black node) relevant to unprotected substrates.

Protocol A: Protected 3-Bromoindazoles (Robust)

Scope: Best for scale-up (>10g) and precious late-stage intermediates. Protecting Group: THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) are recommended over Boc due to stability under basic coupling conditions.

Reagents & Stoichiometry

| Component | Equiv. | Role | Recommended Reagent |

| Substrate | 1.0 | Electrophile | N1-THP-3-bromoindazole |

| Amine | 1.2 | Nucleophile | Anilines, cyclic secondary amines |

| Catalyst | 0.02-0.05 | Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | 0.04-0.10 | Chiral/Steric Control | XPhos (General) or BrettPhos (Primary amines) |

| Base | 2.0 | Proton Scavenger | Cs₂CO₃ (Weak/General) or NaOtBu (Strong/Fast) |

| Solvent | [0.2 M] | Medium | Toluene or 1,4-Dioxane (Anhydrous) |

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vessel with:

-

Protected 3-bromoindazole (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%) (Use BrettPhos for primary alkyl amines)

-

Base (Cs₂CO₃ for base-sensitive groups; NaOtBu for unactivated aryl bromides).

-

-

Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

-

Liquids Addition: Syringe in anhydrous Toluene or Dioxane. Add the amine (if liquid) at this stage.

-

Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

-

Reaction: Heat the block to 100°C . Monitor via LC-MS.

-

Typical conversion time: 4–12 hours.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate in vacuo.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: If conversion stalls at <50%, add a second portion of catalyst/ligand (1 mol%) and raise temperature to 110°C.

Protocol B: Unprotected 3-Bromoindazoles (Direct/Advanced)

Scope: Rapid library synthesis; avoiding protection/deprotection steps. Mechanism: Relies on LiHMDS to reversibly deprotonate the indole N-H, protecting it in situ as the N-Li species, while simultaneously acting as the base for the amination cycle [1].

Reagents & Stoichiometry

| Component | Equiv. | Role | Recommended Reagent |

| Substrate | 1.0 | Electrophile | 3-bromo-1H-indazole |

| Amine | 1.2 | Nucleophile | Primary/Secondary amines |

| Catalyst | 0.02 | Pre-catalyst | Pd-G3-XPhos or Pd(OAc)₂/XPhos |

| Base | 3.5 | Dual Role | LiHMDS (1.0M in THF) |

| Solvent | [0.2 M] | Medium | THF or Dioxane |

Step-by-Step Methodology

-

Strictly Anhydrous: This protocol is moisture-sensitive. Use a glovebox or rigorous Schlenk technique.

-

Base Addition (The "In-Situ" Trick):

-

Dissolve 3-bromo-1H-indazole and the amine in anhydrous THF.

-

Add LiHMDS (3.5 equiv) dropwise at room temperature.

-

Observation: The solution may turn yellow/orange (formation of Indazole-N-Li and Amine-Li).

-

-

Catalyst Injection: Add the Pd-G3-XPhos precatalyst (dissolved in minimal THF) to the reaction mixture.

-

Heating: Seal and heat to 65–80°C .

-

Note: Lower temperatures are often sufficient compared to Protocol A due to the high activity of the anionic intermediate.

-

-

Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

-

Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to tBuXPhos or AdBippyPhos . Increase Temp to 120°C (use t-Amyl alcohol). |

| Dehalogenation (H-Indazole) | Beta-hydride elimination. | Switch from NaOtBu to Cs₂CO₃ . Use BrettPhos (bulkier ligand accelerates reductive elimination). |

| N1-Arylation (Side Product) | Competitive coupling at N1. | Protocol A: Ensure protecting group is stable. Protocol B: Increase LiHMDS to 4.0 equiv to ensure N1 is fully lithiated (protected). |

| Pd Black Precipitation | Catalyst decomposition. | Ligand:Pd ratio is too low. Increase Ligand to 2:1 or 3:1 relative to Pd. |

Workflow Decision Tree

Figure 2: Experimental design workflow for ligand and protocol selection.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Lohou, E., et al. (2011). Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction.[2][3] Synthesis, 2011(16), 2651-2663.[2]

-

Biscoe, M. R., et al. (2008). Simple, efficient, and highly selective palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 130(21), 6686-6687.

-

Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[2][3][4][5][6][7]

-

Meanwell, M., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia.[8] Nature Communications. (Relevant for ammonia surrogates in indazole synthesis).

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

Advanced Application Note: C-H Activation Strategies Involving 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary

This technical guide details the application of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 885271-25-0) as a privileged electrophile in Palladium-catalyzed C-H activation protocols. While traditional medicinal chemistry routes employ this intermediate in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, emerging Direct Arylation methodologies offer a more atom-economic pathway. By utilizing the C3-bromo moiety to directly functionalize C-H bonds of coupling partners (heteroarenes or electron-deficient arenes), researchers can bypass the cryogenic preparation of organometallic nucleophiles (boronic acids, stannanes, or zincates).

This guide focuses on the Concerted Metallation-Deprotonation (CMD) mechanism, providing validated protocols for coupling this indazole scaffold with thiazoles, oxazoles, and polyfluoroarenes—key motifs in kinase inhibitor design (e.g., analogues of Linifanib, Axitinib).

Chemical Context & Strategic Utility

Substrate Analysis

-

Core Scaffold: 1H-Indazole.[1][2] A bioisostere of indole/purine, critical for ATP-competitive kinase inhibition.

-

Reactive Handle (C3-Br): The bromine at the 3-position is highly reactive toward oxidative addition by Pd(0), making it an ideal electrophile for C-H arylation.

-

Protecting Group (N1-THP): The tetrahydropyranyl (THP) group is essential. It prevents catalyst poisoning by the free N-H and directs steric bulk away from the C3 reaction center. It is stable to basic C-H activation conditions but easily removed by mild acid hydrolysis.

The Strategic Shift: Suzuki vs. Direct Arylation

Conventional synthesis requires converting the coupling partner into a boronic acid. Direct arylation uses the unmodified partner, reducing step count and toxic waste.

Figure 1: Strategic comparison of synthetic pathways. The C-H activation route utilizes the title compound directly, bypassing the borylation step.

Primary Protocol: Direct C-H Arylation of 5-Membered Heterocycles

This protocol is optimized for coupling the indazole bromide with electron-rich heterocycles (e.g., thiazoles, oxazoles, thiophenes) at their most acidic C-H position.

Mechanistic Basis (CMD Pathway)

The reaction proceeds via a Concerted Metallation-Deprotonation pathway. The carbonate or acetate base coordinates to the Palladium(II) center, assisting in the cleavage of the C-H bond of the nucleophile (e.g., Thiazole) while simultaneously forming the Pd-C bond.

Figure 2: The CMD catalytic cycle. The critical step is the base-assisted C-H cleavage (CMD Step) following oxidative addition of the Indazole-Br.

Detailed Experimental Procedure

Reaction: Coupling of 3-Bromo-1-(THP)-1H-indazole with 4-Methylthiazole.

Reagents & Materials:

-

Substrate: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 1.0 mmol, ~281 mg).

-

Coupling Partner: 4-Methylthiazole (2.0 equiv, 2.0 mmol). Note: Excess is used to drive kinetics.

-

Catalyst: Pd(OAc)₂ (5 mol%, 11 mg).

-

Ligand: PCy₃·HBF₄ (10 mol%) or P(t-Bu)₃·HBF₄. Phosphine ligands are crucial for stabilizing the Pd center during the high-temp CMD step.

-

Base: K₂CO₃ (2.0 equiv) or PivOK (Potassium Pivalate, 0.3 equiv) as a CMD additive.

-

Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous, degassed).

Step-by-Step Protocol:

-

Setup: In a glovebox or under a steady stream of Argon, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with Pd(OAc)₂, Ligand, and K₂CO₃.

-

Substrate Addition: Add 3-Bromo-1-(THP)-1H-indazole (solid) to the vial.

-

Solvent & Liquid Reagents: Add anhydrous DMA (3.0 mL, 0.33 M concentration). Add 4-Methylthiazole via syringe.

-

Degassing: Seal the vial with a crimp cap (PTFE/silicone septum). Purge with Argon for 5 minutes (balloon needle outlet).

-

Reaction: Place the vial in a pre-heated aluminum block at 110°C . Stir vigorously (800 rpm) for 16–24 hours.

-

Checkpoint: The reaction mixture should turn from orange to dark brown/black.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.

-

Purification: Wash the filtrate with Water (3x) and Brine (1x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–88% Regioselectivity: C5-position of the thiazole (adjacent to the Sulfur).

Application 2: Direct Arylation of Polyfluoroarenes

This protocol targets electron-deficient arenes (e.g., pentafluorobenzene, 1,2,4,5-tetrafluorobenzene), which possess acidic C-H bonds amenable to base-assisted activation.

Key Differences from Protocol 1:

-

Base: Cs₂CO₃ is often preferred due to higher solubility in non-polar solvents.

-

Solvent: DMF or DMSO is often required to solubilize the carbonate base.

-

Temperature: Typically requires 120–130°C.

| Parameter | Protocol A (Heteroarenes) | Protocol B (Fluoroarenes) |

| Coupling Partner | Thiazole, Oxazole, Caffeine | Pentafluorobenzene |

| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ / PPh₃ or XPhos |

| Base | K₂CO₃ + PivOH (additive) | Cs₂CO₃ |

| Solvent | DMA or Toluene | DMF |

| Temp | 100–110°C | 120–130°C |

| Critical Factor | C-H Acidity (pKa ~27-29) | C-H Acidity (pKa ~23-25) |

Post-Functionalization: THP Deprotection

Following the C-H coupling, the THP group must often be removed to liberate the N-H for further functionalization or hydrogen bonding capability in the drug target.

Protocol:

-

Dissolve the coupled product in MeOH or EtOH.

-

Add HCl (4M in Dioxane, 5 equiv) or p-Toluenesulfonic acid (pTSA, 0.2 equiv).

-

Stir at 60°C for 2–4 hours.

-

Neutralize with sat. NaHCO₃ and extract.

Note: Do not perform deprotection BEFORE the C-H activation step. The free N-H indazole poisons Pd catalysts and leads to N-arylation side products.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation ("Pd Black") | Switch to a more electron-rich ligand (e.g., PCy₃, XPhos). Ensure strict O₂ exclusion. |

| Homocoupling of Indazole | Disproportionation | Reduce catalyst loading. Add the Indazole slowly via syringe pump. |

| C2 vs C5 Regioselectivity (Thiazoles) | Steric/Electronic mismatch | Switch solvent to Mesitylene (steric bulk effect). Lower temperature to 90°C. |

| Protodehalogenation | Reduction of C-Br bond | Ensure solvent is anhydrous. Avoid formate impurities in CO source (if carbonylating). |

References

-

Direct Aryl

- Title: A Robust Protocol for Pd(II)

- Source: Ye, M., et al. (2012). Chemical Science.

-

URL:[Link]

- Note: While this paper discusses arylating the indazole C-H, the conditions (Pd/Phen/Toluene) are relevant for the reverse coupling logic.

-

Mechanism of CMD (Concerted Metallation-Deproton

- Title: Concerted Metallation-Deprotonation (CMD)

- Source: Lapointe, D., & Fagnou, K. (2010). Chemistry Letters.

-

URL:[Link]

-

Direct Arylation of 1,2,3-Triazoles (Analogous Systems)

-

Ligand-Free Protocols for Thiazoles

-

Indazole Synthesis Reviews

Sources

- 1. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 3-Aryl-1H-Indazoles from 3-Bromo Precursors

Executive Summary & Strategic Importance

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. It is ubiquitous in kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents.

The C3-position is particularly challenging to functionalize compared to the N1 or C5/C6 positions due to electronic factors. While electrophilic aromatic substitution often fails to target C3 selectively, the Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazoles represents the most reliable, scalable, and modular approach to generating 3-aryl libraries.

This guide details the "Protection-Coupling-Deprotection" strategy, which offers superior yields and purification profiles compared to direct coupling on the free amine.

Strategic Considerations: The "Why" Behind the Chemistry

Before initiating the protocol, researchers must evaluate the protecting group strategy. The free N-H of 3-bromoindazole is acidic (

Protecting Group Selection Matrix

| Protecting Group | Stability (Suzuki Conditions) | Deprotection | Regioselectivity (N1 vs N2) | Recommendation |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | High. Stable to hot aqueous base. | Easy. Fluoride (TBAF) or Acid.[1] | Favor N1 (Thermodynamic). | Primary Choice. Best for scale-up. |

| THP (Tetrahydropyranyl) | Moderate. Stable to base, sensitive to acid. | Easy. Mild Acid (HCl/MeOH). | Mixtures possible; N1 favored. | Secondary Choice. Good for cost-sensitive projects. |

| Boc (tert-Butyloxycarbonyl) | Low to Moderate. Can cleave thermally or with base. | Very Easy. Acid or Thermal. | N1 favored. | Risk. May fall off during coupling, leading to catalyst poisoning. |

| None (Free N-H) | N/A | N/A | N/A | Advanced. Requires high catalyst loading & specific bases (e.g., Cs₂CO₃). |

Visualizing the Synthetic Pathway

The following workflow illustrates the standard SEM-protection route, which ensures the highest fidelity during the metal-catalyzed step.

Caption: Fig 1. The "Protect-Couple-Deprotect" strategy minimizes catalyst poisoning and side reactions.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (SEM)

Objective: To mask the acidic proton and increase solubility.

Reagents:

-

3-Bromo-1H-indazole (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

SEM-Chloride (1.1 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-bromo-1H-indazole and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow. -

Alkylation: Add SEM-Cl dropwise via syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

-

Workup: Quench carefully with water. Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over

.[1][2] -

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Note: The N1-isomer is typically the major product and moves faster on silica than the N2-isomer.

-

Protocol B: The Suzuki-Miyaura Coupling

Objective: Formation of the C3-Aryl bond.

Reagents:

-

1-SEM-3-bromoindazole (1.0 equiv)

-

Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

(5 mol%) - Chosen for robustness against air/moisture. -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

-

Degassing (Critical): Sparge the 1,4-dioxane and the aqueous base separately with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.

-

Assembly: In a pressure vial or Schlenk flask, combine the protected indazole, boronic acid, and Pd catalyst.

-

Solvent Addition: Add the degassed dioxane and aqueous base.

-

Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

-

Visual Check: The reaction mixture should turn black/dark brown. If palladium black precipitates early (mirror on glass), the catalyst has decomposed.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues.[3] Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography.

Protocol C: Deprotection (SEM Removal)

Objective: Revealing the bioactive N-H core.

Method 1: Fluoride (Standard)

-

Dissolve the coupled product in THF.

-

Add TBAF (Tetrabutylammonium fluoride, 1M in THF, 3.0 equiv).

-

Reflux (65°C) for 4–8 hours. Note: SEM on indazoles can be stubborn compared to indoles.

-

Crucial Workup: TBAF byproducts are messy. Quench with saturated

. Extract with EtOAc.[1][2][3][4] Wash organics 3x with water to remove tetrabutylammonium salts.

Method 2: Acid (Alternative)

-

Dissolve in EtOH.

-

Add 6N HCl (excess).

-

Reflux for 2-4 hours. Note: Ensure your C3-aryl group is acid-stable.

Mechanism of Action: The Catalytic Cycle[3][5]

Understanding the cycle aids in troubleshooting. For 3-bromoindazoles, the Oxidative Addition is often the rate-limiting step due to the electron-rich nature of the heterocycle.

Caption: Fig 2.[5] Standard Suzuki-Miyaura catalytic cycle. Pd(dppf)Cl2 serves as the precatalyst.[6]

Troubleshooting & Optimization (Expertise)

| Problem | Root Cause | Solution |

| Protodebromination (H instead of Ar at C3) | Use dry solvents (if using anhydrous base conditions). Switch to DME (Dimethoxyethane). Increase catalyst loading. | |

| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch catalyst to XPhos Pd G2 (highly active for hindered/deactivated halides). Ensure thorough degassing. |

| N-Arylation Side Product | Protecting group fell off; competitive coupling. | Ensure base is not too strong (stick to Carbonate/Phosphate, avoid alkoxides). Re-check protection step. |

| Difficult Deprotection | SEM group is sterically hindered. | Switch from TBAF to TASF or use EDA (Ethylenediamine) in refluxing THF. |

References

-

Regioselective Synthesis via Iridium Catalysis & Suzuki Coupling : Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances.[7] [Link]

-

Microwave Assisted Conditions (Free NH) : Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[8][9] Current Organic Chemistry.[9] [Link]

-

SEM Protection Strategy : Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry.[10][11] [Link]

-

General Indazole Functionalization : Synthesis of 3-Aryl-1H-indazoles. Semantic Scholar / J. Adv. Sci. Res. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indazole synthesis [organic-chemistry.org]

Application Note: Synthesis of 3-Boronic Acid Pinacol Ester Indazole Derivatives

Abstract & Strategic Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). Functionalization at the C3 position is critical for expanding chemical space but remains synthetically challenging compared to the benzene ring (C4–C7).

The 3-boronic acid pinacol ester (3-Bpin) derivative is the most versatile intermediate for this purpose, enabling rapid library generation via Suzuki-Miyaura cross-coupling. However, its synthesis is complicated by two factors:

-

Regioselectivity: Competition between N1/N2 alkylation and C3 vs. C-ring borylation.

-

Stability: Heterocyclic boronic esters are prone to protodeboronation (loss of the boron moiety) under aqueous or acidic conditions.

This guide details two validated protocols: the industry-standard Palladium-Catalyzed Miyaura Borylation (for scalability) and the Iridium-Catalyzed C–H Activation (for atom economy).

Strategic Route Selection

Before beginning, select the appropriate workflow based on your starting material and functional group tolerance.

Caption: Decision matrix for selecting between Halogen-Exchange (Miyaura) and Direct C-H Activation routes.

Protocol A: Palladium-Catalyzed Miyaura Borylation (Gold Standard)

This protocol is preferred for late-stage functionalization or when scale-up (>10g) is required. It relies on converting a 3-bromoindazole to the boronate.

Critical Pre-requisite: N-Protection

Do not attempt this on free (NH) indazoles. The acidic proton poisons Pd catalysts and leads to side reactions.

-

Recommended Group: Tetrahydropyranyl (THP). It is robust under basic coupling conditions but easily removed with mild acid (HCl/MeOH) later.

-

Alternative: SEM (2-(Trimethylsilyl)ethoxymethyl) for higher stability.

Materials Table

| Reagent | Equiv. | Role | Critical Note |

| 3-Bromo-1-(THP)-indazole | 1.0 | Substrate | Ensure N1 regioisomer (thermodynamic). |

| Bis(pinacolato)diboron ( | 1.1–1.2 | Boron Source | Excess drives reaction to completion. |

| 0.03–0.05 | Catalyst | Bidentate ligand (dppf) prevents deborylation. | |

| Potassium Acetate (KOAc) | 3.0 | Base | Must be anhydrous. Weak base prevents hydrolysis. |

| 1,4-Dioxane | [0.2 M] | Solvent | Degas thoroughly (sparge with Ar for 20 min). |

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube or pressure vial, combine the protected 3-bromoindazole (1.0 equiv),

(1.1 equiv), and fused KOAc (3.0 equiv). -

Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

Catalyst Addition: Add

(3-5 mol%). Briefly sparge again (1-2 mins) and seal the vessel. -

Reaction: Heat to 90°C for 4–16 hours.

-

Monitoring: Check LCMS.[1] The bromide starting material should disappear. Note: The Bpin product often ionizes poorly or hydrolyzes on LCMS columns; look for the corresponding boronic acid mass if the ester is not visible.

-

-

Workup (Crucial for Stability):

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove Pd blacks/salts.

-

Do not perform an acidic wash. Wash gently with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel can cause degradation.

-

Expert Tip: Pre-treat the silica column with 1%

in Hexanes to neutralize acidity. Elute with Hexanes/EtOAc gradient.

-

Protocol B: Iridium-Catalyzed C–H Activation (Advanced)

This method avoids the halogenation step, directly converting the C3–H bond to C3–Bpin. It is highly atom-economical but sensitive to steric crowding.

Mechanism & Regioselectivity

Iridium catalysts controlled by bipyridine ligands are sterically driven.[2] In N-substituted indazoles, the C3 position is sterically accessible (unlike C7) and electronically activated, making this reaction highly regioselective for C3.

Materials Table

| Reagent | Equiv. | Role | Critical Note |

| 1-Methyl-1H-indazole | 1.0 | Substrate | N-protection is still required to direct C3. |

| 1.0 | Boron Source | Exact stoichiometry is sufficient. | |

| 0.015 | Pre-catalyst | Air stable solid, active species forms in situ. | |

| dtbpy | 0.03 | Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine. |

| Hexane or THF | [0.5 M] | Solvent | Non-polar solvents often accelerate this reaction. |

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix

(1.5 mol%) and dtbpy (3 mol%) in Hexane (or THF). The solution should turn dark brown/red, indicating active catalyst formation. -

Reaction Assembly: Add

(1.0 equiv) and the N-protected indazole (1.0 equiv). -

Heating: Seal and heat to 80°C for 12–24 hours.

-

Note: The reaction produces

gas. If running on large scale (>5g), ensure the vessel can handle slight pressure or use an open reflux system under Ar.

-

-

Workup:

-

Evaporate the volatile solvent.

-

The residue is often pure enough for subsequent coupling. If purification is needed, recrystallization from Pentane/Ether is preferred over chromatography to prevent protodeboronation.

-

Troubleshooting & Stability Management

The 3-Bpin indazole moiety is an "amphoteric" intermediate; the boron atom is Lewis acidic, and the heterocycle is electron-rich.

Common Failure Modes

| Observation | Root Cause | Solution |

| Protodeboronation (Product reverts to Indazole-H) | Hydrolysis followed by C-B bond cleavage. Common on acidic silica or in presence of water/base. | Use neutral alumina for purification. Store product at -20°C under Argon. Use immediately in next step (telescoping). |

| Homocoupling (Indazole-Indazole dimer) | Presence of | Rigorous degassing (freeze-pump-thaw is best). |

| Low Conversion (Miyaura) | Catalyst poisoning by free NH. | Ensure 100% N-protection before borylation. |

Experimental Workflow Visualization

Caption: Operational workflow emphasizing the critical stabilization steps during isolation.

References

-